An In-depth Technical Guide to 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde
An In-depth Technical Guide to 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its structure, potential synthetic routes, predicted reactivity, and toxicological profile, offering a valuable resource for researchers exploring its potential applications.
Molecular Profile and Physicochemical Properties
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is a complex organic molecule featuring a chlorinated, N-methylated indole ring linked to a pyridine-3-carbaldehyde (nicotinaldehyde) moiety. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for biological activity.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| CAS Number | 1202551-93-6 | [1][2] |
| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |
| Molecular Weight | 270.71 g/mol | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Structural Diagram:
Caption: Chemical structure of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde.
Synthesis and Manufacturing
While a detailed, publicly available experimental protocol for the synthesis of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is not readily found in peer-reviewed literature, a likely synthetic strategy involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a highly plausible and efficient method for constructing the C-C bond between the indole and pyridine rings.[3][4]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
This approach would likely involve the coupling of a 2-halo-6-chloro-1-methyl-1H-indole with a pyridine-3-carbaldehyde boronic acid or ester derivative.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis.
Causality Behind Experimental Choices:
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Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for coupling aromatic rings.[3]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3][4]
-
Solvent System: A biphasic solvent system or a polar aprotic solvent is typically used to ensure the solubility of both the organic substrates and the inorganic base.
An alternative, though likely less direct, approach could involve the synthesis of the core indolyl-pyridine structure followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group.[5][6][7] However, controlling the regioselectivity of the formylation on the pyridine ring in the presence of the electron-rich indole ring could present a significant challenge.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is dictated by its key functional groups: the aldehyde, the indole ring, and the pyridine ring.
Reactivity of the Aldehyde Group:
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, making this molecule a valuable building block for combinatorial chemistry and the synthesis of more complex derivatives.
-
Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines to form the corresponding amines. This is a powerful tool for introducing diverse substituents and modulating the physicochemical properties of the molecule.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds.
Reactivity of the Heterocyclic Core:
The indole and pyridine rings also offer opportunities for further functionalization, although their reactivity will be influenced by the existing substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, while the pyridine ring is generally more resistant to electrophilic attack but can undergo nucleophilic substitution under certain conditions.
Spectral Characterization (Predicted)
While specific, experimentally obtained spectra for this compound are not publicly available, we can predict the key features based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the indole and pyridine rings. The exact chemical shifts and coupling constants would depend on the specific substitution pattern.
-
N-Methyl Protons: A singlet around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aldehyde Carbonyl: A resonance in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm).
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
Mass Spectrometry (Predicted):
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 270.0560, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[1]
Potential Applications in Drug Discovery and Medicinal Chemistry
The hybrid structure of an indole and a pyridine ring is a common motif in many biologically active compounds.
-
Enzyme Inhibition: Pyridyl-substituted indoles have been investigated as potent inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases.[8] This suggests that 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde could serve as a scaffold for the development of novel enzyme inhibitors.
-
Anticancer and Antimicrobial Agents: Both indole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The specific combination of a chlorinated indole and a nicotinaldehyde moiety could lead to compounds with interesting pharmacological profiles in these areas.
-
Central Nervous System (CNS) Activity: The indole nucleus is a key component of many neurotransmitters and CNS-active drugs. The functionalization of the indole core with a pyridine ring could modulate its interaction with various receptors and transporters in the brain.
Safety and Handling
Based on available safety data, 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is classified as harmful if swallowed (H302).[9] It may also cause skin, eye, and respiratory irritation.[9]
Recommended Precautionary Measures: [9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is a fascinating molecule with significant potential as a building block in medicinal chemistry and materials science. Its combination of a substituted indole core and a reactive aldehyde on a pyridine ring offers numerous avenues for chemical modification and the development of novel compounds with tailored properties. While further experimental data is needed to fully elucidate its chemical and biological characteristics, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.
References
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Hu, Q., et al. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of Medicinal Chemistry, 57(15), 6437-6449. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde | 1202551-93-6 [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
